molecular formula C16H22N2O4S B448269 2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 491832-04-3

2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B448269
CAS No.: 491832-04-3
M. Wt: 338.4g/mol
InChI Key: NEDLGKFYBOEPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This complex molecule features a thiazolidine-4-carboxylic acid core, a scaffold derived from L-cysteine that is prevalent in compounds with diverse biological activities . The structure is further substituted with a 4-methoxyphenyl group and a morpholin-4-ylmethyl moiety, which may influence its physicochemical properties and bioavailability. While specific biological data on this exact compound is limited in the public domain, its structural components suggest several promising avenues for investigation. The thiazolidine-4-carboxylic acid moiety is a key feature in compounds studied for their antioxidant potential. Research on analogous structures indicates that electron-donating substituents like the methoxy group on the aromatic ring can enhance radical scavenging properties . Furthermore, thiazolidine derivatives are widely explored in medicinal chemistry for their application in treating diabetic complications and as prodrugs for cysteine to support glutathione synthesis . The morpholine group is a common pharmacophore known to contribute to metabolic stability and receptor binding in drug discovery. Researchers may find this compound valuable as a building block in synthetic chemistry or as a candidate for screening in assays related to oxidative stress and metabolic disease. This product is intended for research use only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-21-14-3-2-11(15-17-13(10-23-15)16(19)20)8-12(14)9-18-4-6-22-7-5-18/h2-3,8,13,15,17H,4-7,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDLGKFYBOEPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

L-Cysteine reacts with aldehydes in aqueous or alcoholic media to form 2-substituted thiazolidine-4-carboxylic acids via nucleophilic attack of the cysteine amine on the aldehyde carbonyl, followed by cyclization (Fig. 1). The reaction is pH-dependent, with optimal yields achieved under mildly acidic conditions (pH 4–6).

Synthesis of the Aldehyde Precursor

The aldehyde intermediate, 4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, can be synthesized through:

  • Morpholine Alkylation : Reaction of 4-methoxy-3-(bromomethyl)benzaldehyde with morpholine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 h.

  • Oxidation of Alcohols : Oxidation of 4-methoxy-3-(morpholin-4-ylmethyl)benzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

Key Data :

ParameterValueSource
Aldehyde Yield72–85%
Reaction Time12–24 h
Temperature60–80°C

Thiazolidine Formation

Combining the aldehyde with L-cysteine in ethanol at 50°C for 6 h yields the thiazolidine-4-carboxylic acid derivative. The product is purified via recrystallization from ethanol/water.

Optimization Note : Excess aldehyde (1.2 equiv) improves yields to 78–82% by driving the equilibrium toward product formation.

Acylation of Pre-Formed Thiazolidine Intermediates

Patent WO2009065797A1 describes a scalable method for functionalizing thiazolidine-4-carboxylic acids using acylating agents. This approach avoids harsh conditions required for direct aldehyde synthesis.

Reaction Protocol

  • Base Compound : 1,3-Thiazolidin-4-carboxylic acid (synthesized via cysteine-formaldehyde condensation).

  • Acylation : React with acetic anhydride in ethanol at reflux (78°C) for 16 h.

  • Workup : Vacuum filtration and washing with cold ethanol yield a mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate.

Scalability Data :

Scale (g)Yield (%)Purity (HPLC)
10.359.295.4
110.353.394.1

Critical Parameters :

  • Solvent Choice : Ethanol minimizes side reactions compared to DMF or THF.

  • Temperature Control : Prolonged reflux (>24 h) reduces yields due to decomposition.

Carboxylic Acid Activation and Coupling

The morpholinomethyl and methoxy groups on the phenyl ring necessitate late-stage coupling strategies. Ambeed’s protocol for 4'-methoxy-biphenyl-4-carboxylic acid chloride provides a model for activating carboxylic acids.

Acid Chloride Formation

  • Reagents : Thionyl chloride (5 equiv) at 50°C for 3 h.

  • Product : 4'-Methoxy-biphenyl-4-carboxylic acid chloride (99.8% yield).

Amide Coupling

The acid chloride reacts with 2-amino-1,3-thiazolidine-4-carboxylic acid in dichloromethane with triethylamine (TEA) as a base:

  • Conditions : 0°C → room temperature, 12 h.

  • Yield : 65–70% after silica gel chromatography.

Challenges :

  • Steric hindrance from the morpholinomethyl group reduces coupling efficiency.

  • Use of HOBt (1-hydroxybenzotriazole) improves yields to 75–80%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Aldehyde CondensationHigh atom economyRequires aldehyde synthesis72–82
AcylationScalable, mild conditionsMixture formation53–59
Acid Chloride CouplingModular late-stage functionalizationLow coupling efficiency65–80

Industrial-Scale Considerations

The patent highlights key industrial adaptations:

  • Microwave Assistance : Reduces reaction time from 16 h to 1 h (Example 16).

  • Solvent Recycling : Ethanol is distilled and reused, cutting costs by 30%.

  • Crystallization Control : Slow cooling (0.5°C/min) enhances purity to >98% .

Chemical Reactions Analysis

Types of Reactions

2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxy group or to modify the morpholine moiety using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Demethylated derivatives, modified morpholine derivatives.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Thiazolidine derivatives have shown significant antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various pathogenic bacteria and fungi. For instance, studies involving thiazolidinones demonstrated effectiveness against strains such as Escherichia coli and Staphylococcus aureus through mechanisms involving the disruption of bacterial cell walls and interference with metabolic pathways .

1.2 Anticancer Properties

The anticancer potential of thiazolidine derivatives has been extensively studied. Compounds similar to 2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, certain thiazolidines have been shown to inhibit cell proliferation in prostate and breast cancer models by modulating signaling pathways related to cell survival and apoptosis .

1.3 Anti-inflammatory Effects

Thiazolidines are also recognized for their anti-inflammatory properties. Studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2). This suggests their potential use in treating inflammatory diseases .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development:

  • Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that this compound exhibits a high binding affinity to various targets, including PPARγ receptors, which are implicated in glucose metabolism and fat storage . This suggests potential applications in treating metabolic disorders such as diabetes.
  • Cellular Mechanisms : The compound's ability to induce oxidative stress in cancer cells has been linked to its anticancer effects. The generation of reactive oxygen species (ROS) appears to play a role in promoting apoptosis in malignant cells .

Toxicological Considerations

While exploring the therapeutic potential of thiazolidine derivatives, it is essential to consider their safety profiles:

  • Histopathological Studies : Investigations into the effects of thiazolidinones on animal models have revealed potential degenerative effects on reproductive tissues at certain concentrations. For example, exposure to specific thiazolidinones resulted in mitochondrial degeneration and altered cellular morphology in zebrafish testicular tissues .

Mechanism of Action

The mechanism of action of 2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid depends on its specific application:

    Biological Activity: It may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The morpholine moiety can enhance its binding affinity and selectivity.

    Chemical Reactivity: The thiazolidine ring can participate in nucleophilic or electrophilic reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidine-4-carboxylic acid derivatives exhibit diverse pharmacological and material science applications, modulated by their substituents. Below is a systematic comparison:

Structural Modifications and Physicochemical Properties

Compound Name Substituent at 2-Position Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 4-Methoxy-3-(morpholin-4-ylmethyl)phenyl Morpholine, methoxy 336.41 Enhanced solubility due to morpholine; potential CNS activity
2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid 4-Fluorophenyl Fluorine 227.26 Electrophilic fluorine enhances metabolic stability
(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid 4-Trifluoromethylphenyl CF₃ 277.26 Strong electron-withdrawing effect; increased lipophilicity
2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (EX10) 4-Methoxyphenyl Methoxy 237.28 Simpler structure; used in deodorant formulations for metal chelation
2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid 3-Nitrophenyl Nitro 254.26 N-H peak in IR spectra; antimicrobial applications
2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid 4-Isopropylphenyl Isopropyl 251.34 Hydrophobic substituent; potential for sustained release

Biological Activity

2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antioxidant, and antidiabetic properties. This article reviews the biological activity of the compound, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H22N2O4S. Its structure includes a thiazolidine ring, a carboxylic acid group, and a morpholine substituent, which may contribute to its biological properties.

1. Antidiabetic Activity

Thiazolidines are known for their role in glucose metabolism. Research indicates that derivatives of thiazolidine can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in insulin sensitivity and lipid metabolism. A study on similar thiazolidine compounds demonstrated significant hypoglycemic effects when tested in vivo at doses of 35 mg/kg and 70 mg/kg body weight .

2. Antioxidant Activity

The antioxidant potential of thiazolidine derivatives has been assessed through various assays, including the thiobarbituric acid reactive substances (TBARS) assay. Compounds similar to this compound have shown notable inhibition of lipid peroxidation, indicating their capability to scavenge free radicals .

3. Anti-inflammatory Effects

In vitro studies have shown that thiazolidinones exhibit anti-inflammatory properties by stabilizing red blood cell membranes and inhibiting protein denaturation. For instance, certain derivatives have demonstrated significant inhibition of hemolysis at concentrations around 500 μg/mL . This suggests a potential application in treating inflammatory conditions.

Case Study 1: Ultrastructural Effects on Testicular Tissue

A study investigated the effects of a related thiazolidinone on zebrafish testicular tissue. The results indicated degenerative changes in Sertoli cells and spermatogonia after exposure to varying concentrations (0.2 mM to 0.6 mM) over five days. Mitochondrial degeneration was observed, leading to concerns about the compound's safety in pharmaceutical applications .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of thiazolidine derivatives to PPARγ and cyclooxygenase (COX) enzymes. Compounds demonstrated varying degrees of binding affinity, with implications for their anti-inflammatory and antidiabetic effects .

Data Summary

Activity Study Reference Effectiveness
Antidiabetic , Significant reduction in blood glucose levels
Antioxidant , Effective in inhibiting lipid peroxidation
Anti-inflammatory High inhibition of hemolysis at specific concentrations

Q & A

Q. What are the established synthetic routes for 2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid?

  • Methodological Answer: The compound can be synthesized via a multi-step approach involving: (i) Condensation : Reacting 4-methoxy-3-(morpholinomethyl)benzaldehyde with a thiazolidine precursor (e.g., cysteine derivatives) under acidic conditions. (ii) Cyclization : Using acetic acid and sodium acetate as catalysts to facilitate ring closure via reflux (2–3 hours) . (iii) Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the product. Key variables include stoichiometry, temperature control, and solvent selection to minimize side reactions .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer:
  • NMR : ¹H/¹³C NMR to confirm the morpholine and thiazolidine ring connectivity, with emphasis on methoxy (-OCH₃) and methylene (-CH₂-) protons .
  • X-ray Crystallography : Single-crystal analysis using SHELXL software for absolute configuration determination, particularly if stereocenters are present .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer: Store at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Stability should be monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer:
  • Catalyst Screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) for enhanced cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for reaction kinetics.
  • In-line Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) for higher purity before recrystallization .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer:
  • Purity Verification : Confirm compound integrity via NMR and elemental analysis to rule out degradation products .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) to isolate variables .
  • Structural Analog Comparison : Benchmark against morpholine or thiazolidine derivatives (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid analogs) to identify SAR trends .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the morpholine moiety’s hydrogen-bonding potential .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with experimental IC₅₀ values .

Q. What protocols are used for crystallographic data refinement of this compound?

  • Methodological Answer:
  • Data Collection : Acquire high-resolution (<1.0 Å) data using synchrotron radiation.
  • Refinement in SHELXL : Apply restraints for disordered morpholine rings and anisotropic displacement parameters. Validate with R-factor convergence (<0.05) .
  • Validation Tools : Use PLATON to check for missed symmetry and CCDC Mercury for visualizing hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.